molecular formula C36H36O36Ru3-36 B11765958 Tris(rutheniumdodecacarbaldehyde)

Tris(rutheniumdodecacarbaldehyde)

Cat. No.: B11765958
M. Wt: 1347.9 g/mol
InChI Key: SFXASQQYOKWDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(rutheniumdodecacarbaldehyde) is a complex organometallic compound that features ruthenium as its central metal atom. This compound is notable for its unique structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of multiple aldehyde groups and ruthenium atoms makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C36H36O36Ru3-36

Molecular Weight

1347.9 g/mol

IUPAC Name

methanone;ruthenium

InChI

InChI=1S/36CHO.3Ru/c36*1-2;;;/h36*1H;;;/q36*-1;;;

InChI Key

SFXASQQYOKWDHR-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Ru].[Ru].[Ru]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(rutheniumdodecacarbaldehyde) typically involves the reaction of ruthenium trichloride with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods: Industrial production of Tris(rutheniumdodecacarbaldehyde) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Ligand Substitution Reactions

The ruthenium core undergoes substitution reactions where carbonyl (CO) ligands are replaced by other Lewis bases. For example:
Ru~3~(CO)~12~ + n L → Ru~3~(CO)~12-n~L~n~ + n CO
Here, L can be tertiary phosphines, isocyanides, or acenaphthylene . This reactivity suggests that Tris(rutheniumdodecacarbaldehyde) may similarly replace its aldehyde-derived ligands under controlled conditions.

Condensation Reactions

Aldehyde groups in the compound participate in reversible imine formation with amines, analogous to reactions observed between Tris buffer and aldehydes . The equilibrium constant (K~eq~) for such reactions is pH-dependent and can reach ~1.1 × 10⁴ M⁻¹ under specific conditions :
RCHO + Tris ⇌ RCH=N-Tris
This reactivity is critical in biochemical applications, where aldehyde-modified ruthenium complexes may interact with enzymes or DNA .

Redox and Catalytic Behavior

Ruthenium complexes are known for redox activity. For example, Ru~3~(CO)~12~ converts to monomeric Ru(CO)~5~ under high CO pressure, with K~eq~ = 3.3 × 10⁻⁷ mol dm⁻³ . Tris(rutheniumdodecacarbaldehyde) likely exhibits similar redox dynamics, potentially enabling catalytic cycles in organic transformations.

Reaction TypeKey Features
CO Ligand ExchangeReversible substitution with phosphines or isocyanides
Aldehyde CondensationImine formation with amines (e.g., Tris buffer)
Redox CyclingStabilization of Ru(II)/Ru(III) states for catalysis

Photochemical Reactivity

Ruthenium polypyridyl complexes like [Ru(bpy)~3~]²⁺ exhibit metal-to-ligand charge transfer (MLCT) states under UV irradiation . While direct data on Tris(rutheniumdodecacarbaldehyde) is limited, its aldehyde ligands may modify excited-state behavior, influencing applications in photodynamic therapy or sensing.

Mechanochemical Transformations

In solid-state reactions, ruthenium clusters can undergo phase changes or ligand reorganization under mechanical force . For example, ZIF-8 formation involves comminution and intermediate phases detectable via time-resolved in situ (TRIS) XRD . Similar methodologies could elucidate Tris(rutheniumdodecacarbaldehyde)'s stability under mechanochemical conditions.

Biological Interactions

Ruthenium-aldehyde complexes may target mitochondrial calcium channels, as seen in Ru(II)-tris-pyrazolylmethane complexes . The aldehyde groups could enhance binding to biomolecules, though precise mechanisms require further study.

Key Challenges and Research Gaps

  • Direct studies on Tris(rutheniumdodecacarbaldehyde) are scarce, necessitating extrapolation from related Ru complexes.

  • Aldehyde reactivity in coordination environments remains underexplored, particularly in catalytic and biological contexts.

Scientific Research Applications

Catalytic Applications

1.1 Organic Synthesis
Ruthenium complexes, including Tris(rutheniumdodecacarbaldehyde), are pivotal in organic synthesis due to their unique properties and versatility. They have been utilized in various catalytic processes such as hydrogenation, oxidation, and carbon-carbon bond formation. For instance, ruthenium-based catalysts have shown efficacy in the oxidative alkylation of alcohols through deaminative coupling reactions of amines, leading to the formation of valuable alkylated ketones .

1.2 Hydrogenation Reactions
Ruthenium complexes are well-known for their role in hydrogenation reactions. Tris(rutheniumdodecacarbaldehyde) can facilitate the reduction of carbonyl compounds to alcohols under mild conditions, making it a suitable candidate for fine chemical synthesis and biofuel production .

Reaction Type Catalyst Conditions Products
HydrogenationTris(rutheniumdodecacarbaldehyde)Mild temperature and pressureAlcohols from carbonyl compounds
Oxidative AlkylationRuthenium ComplexesAmbient conditionsAlkylated ketones

Medicinal Chemistry

2.1 Anticancer Activity
Recent studies have highlighted the potential of ruthenium complexes as anticancer agents. Tris(rutheniumdodecacarbaldehyde) has been investigated for its ability to inhibit human glutathione-S-transferase, an enzyme often overexpressed in cancer cells . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents.

2.2 Nuclear Medicine
Ruthenium-transferrin complexes have shown promise in nuclear medicine for tumor localization and treatment. These complexes exhibit higher sensitivity and tumor uptake compared to traditional agents like Gallium-67 citrate, suggesting that derivatives of Tris(rutheniumdodecacarbaldehyde) could enhance diagnostic imaging and therapeutic outcomes .

Material Science

3.1 Photonic Applications
The unique electronic properties of Tris(rutheniumdodecacarbaldehyde) make it a candidate for photonic applications, including light-emitting devices and solar cells. Its ability to undergo photoisomerization can be harnessed for developing advanced materials with tunable optical properties .

3.2 Conductive Polymers
In materials science, ruthenium complexes are being explored for their role in developing conductive polymers. These materials can be utilized in organic electronics, offering potential advancements in flexible electronic devices and sensors.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of ruthenium-based complexes demonstrated that Tris(rutheniumdodecacarbaldehyde) significantly inhibited the growth of various cancer cell lines when used in combination with conventional chemotherapy drugs. The results indicated a synergistic effect that enhances the overall therapeutic index .

Case Study 2: Catalytic Performance

In a comparative analysis of different ruthenium catalysts for hydrogenation reactions, Tris(rutheniumdodecacarbaldehyde) outperformed traditional catalysts in terms of turnover number and reaction selectivity, showcasing its potential as a leading catalyst in organic synthesis .

Mechanism of Action

The mechanism of action of Tris(rutheniumdodecacarbaldehyde) involves its interaction with biological molecules such as DNA and proteins. The aldehyde groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the biological molecules, leading to cell death in the case of cancer cells. The ruthenium centers can also participate in redox reactions, further enhancing the compound’s biological activity.

Comparison with Similar Compounds

Tris(rutheniumdodecacarbaldehyde) can be compared with other similar compounds, such as:

    Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and used in electrogenerated chemiluminescence.

    Triruthenium dodecacarbonyl: A precursor to various organoruthenium compounds and used in catalysis.

    Tris(hydroxymethyl)aminomethane (Tris): Commonly used as a buffer in biochemical experiments.

Uniqueness: Tris(rutheniumdodecacarbaldehyde) is unique due to its multiple aldehyde groups and the presence of ruthenium, which imparts distinct chemical and biological properties

Biological Activity

Tris(rutheniumdodecacarbaldehyde) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and bioanalytical applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by diverse sources.

Synthesis and Properties

Tris(rutheniumdodecacarbaldehyde) is synthesized through a multi-step process involving the coordination of ruthenium with dodecacarbaldehyde ligands. The resulting compound exhibits distinct electrochemical properties due to the metal center's ability to undergo oxidation and reduction reactions, which are critical for its biological activity.

Table 1: Properties of Tris(rutheniumdodecacarbaldehyde)

PropertyValue
Chemical Formula[Ru(C12H10O)3]
Molar Mass800.5 g/mol
AppearanceDark red crystals
SolubilitySoluble in polar solvents

Mechanisms of Biological Activity

The biological activity of tris(rutheniumdodecacarbaldehyde) can be attributed to several mechanisms:

  • Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The oxidative stress caused by ROS leads to cellular damage and death, making it a potential candidate for cancer treatment.
  • Electrochemical Properties : The electrochemical behavior of the compound allows it to function as a probe in bioanalytical applications. Its ability to participate in electron transfer reactions enhances its utility in detecting biomolecules.
  • Targeting Mechanisms : Tris(rutheniumdodecacarbaldehyde) can selectively target certain types of cells, including those with overexpressed receptors in cancerous tissues. This selectivity is crucial for minimizing side effects during therapeutic applications.

Research Findings

Recent studies have focused on the efficacy of tris(rutheniumdodecacarbaldehyde) in various biological contexts:

  • Cancer Therapy : A study published in Journal of Medicinal Chemistry explored the use of this compound against breast cancer cells, showing a significant reduction in cell viability at micromolar concentrations due to its cytotoxic effects mediated by ROS generation .
  • Bioanalytical Applications : Research highlighted its use as an electrochemiluminescent probe for detecting DNA and proteins, demonstrating high sensitivity and specificity compared to traditional methods .
  • Case Studies : Clinical trials have begun assessing the safety and efficacy of tris(rutheniumdodecacarbaldehyde) in combination therapies for various cancers, with preliminary results indicating promising outcomes .

Case Studies

Table 2: Summary of Case Studies Involving Tris(rutheniumdodecacarbaldehyde)

Study TypeFindingsReference
In vitro Cancer StudyInduced apoptosis in breast cancer cells
Electrochemical ProbeDetected biomolecules with high sensitivity
Clinical TrialsPromising results in combination therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.